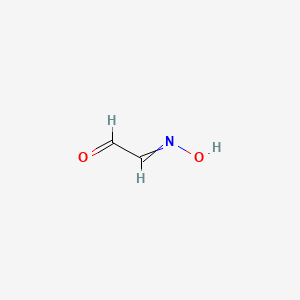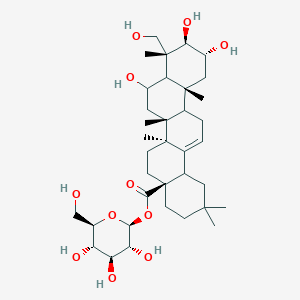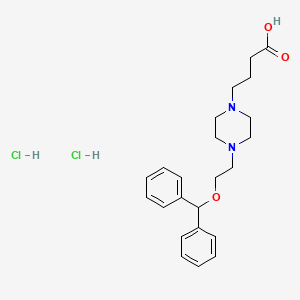
Glyoxalmonoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(Hydroxyimino)acetaldehyde is an organic compound with the chemical formula C2H3NO2. It is also known as ethanedial monooxime. This compound is characterized by the presence of a hydroxyimino group attached to an acetaldehyde moiety. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
(E)-2-(Hydroxyimino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of glyoxal with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:
Glyoxal+Hydroxylamine Hydrochloride→(E)-2-(Hydroxyimino)acetaldehyde+Water+Hydrochloric Acid
The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of (E)-2-(Hydroxyimino)acetaldehyde may involve continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-2-(Hydroxyimino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-2-(Hydroxyimino)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe for studying enzyme mechanisms and as a precursor for biologically active compounds.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a building block for pharmaceuticals.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (E)-2-(Hydroxyimino)acetaldehyde involves its interaction with molecular targets through its hydroxyimino group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions and modulate biological processes.
類似化合物との比較
Similar Compounds
Acetaldoxime: Similar in structure but lacks the (E)-configuration.
Glyoxal Oxime: Contains an additional oxime group compared to (E)-2-(Hydroxyimino)acetaldehyde.
Formaldoxime: A simpler oxime with a single carbon atom.
Uniqueness
(E)-2-(Hydroxyimino)acetaldehyde is unique due to its specific (E)-configuration and the presence of both an aldehyde and a hydroxyimino group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research.
特性
分子式 |
C2H3NO2 |
|---|---|
分子量 |
73.05 g/mol |
IUPAC名 |
2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H |
InChIキー |
PRRPUEWAMYRKPC-UHFFFAOYSA-N |
正規SMILES |
C(=NO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)


![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)







![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)

